(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of approximately 467.51 g/mol. This compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed chemical properties and synthesis information. It falls under the classification of benzamide derivatives and thiazole compounds, which are often explored for their pharmacological properties.
The synthesis of (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and solvents to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to verify the structure and purity of the synthesized compound.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C20H19F2N3O4S2/c1-2-25-18-16(22)11-14(21)12-17(18)30-20(25)23-19(26)13-3-5-15(6-4-13)31(27,28)24-7-9-29-10-8-24/h3-6,11-12H,2,7-10H2,1H3
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F)F
These notations provide a way to visualize the compound's connectivity and stereochemistry.
The molecular weight is 467.51 g/mol, with a calculated LogP value indicating its lipophilicity, which is essential for understanding its bioavailability.
The compound can participate in various chemical reactions typical of amides and thiazoles:
Understanding these reactions aids in predicting how the compound might behave in biological systems or during synthetic modifications.
The mechanism of action for (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is not fully elucidated but is hypothesized to involve:
Data from preliminary studies suggest potential efficacy in treating conditions like cancer or inflammation.
The compound is typically solid at room temperature with potential solubility in organic solvents like DMSO (Dimethyl Sulfoxide).
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 467.51 g/mol |
Purity | ≥95% |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
These properties are crucial for determining how the compound can be handled in laboratory settings.
(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: